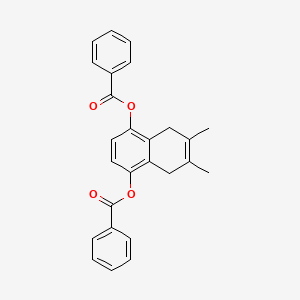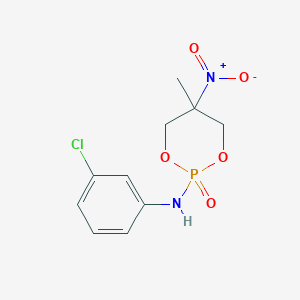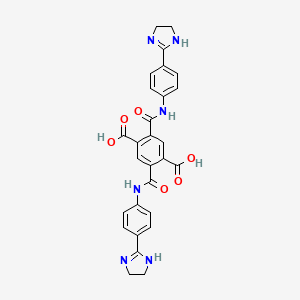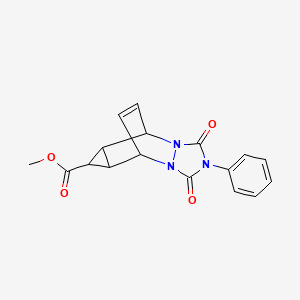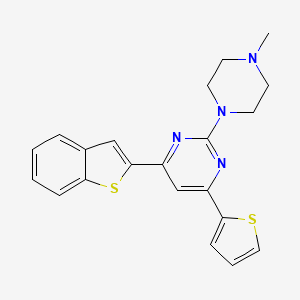
Pyrimidine, 4-benzo(b)thien-2-yl-2-(4-methyl-1-piperazinyl)-6-(2-thienyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidine, 4-benzo(b)thien-2-yl-2-(4-methyl-1-piperazinyl)-6-(2-thienyl)- is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their ring(s). This particular compound features a pyrimidine core with various substituents, including benzo(b)thienyl, piperazinyl, and thienyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 4-benzo(b)thien-2-yl-2-(4-methyl-1-piperazinyl)-6-(2-thienyl)- typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of the benzo(b)thienyl, piperazinyl, and thienyl groups through various substitution reactions. Common reagents used in these steps include halogenated intermediates, organometallic reagents, and catalysts such as palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and stringent control of reaction conditions (temperature, pressure, pH) are crucial for the efficient production of such complex molecules.
Chemical Reactions Analysis
Types of Reactions
Pyrimidine, 4-benzo(b)thien-2-yl-2-(4-methyl-1-piperazinyl)-6-(2-thienyl)- can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include halogenated compounds, organometallic reagents, and catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the yield and selectivity of the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Pyrimidine, 4-benzo(b)thien-2-yl-2-(4-methyl-1-piperazinyl)-6-(2-thienyl)- involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine, 4-phenyl-2-(4-methyl-1-piperazinyl)-6-(2-thienyl)-: Similar structure but with a phenyl group instead of a benzo(b)thienyl group.
Pyrimidine, 4-benzo(b)thien-2-yl-2-(4-methyl-1-piperazinyl)-6-(2-furyl)-: Similar structure but with a furyl group instead of a thienyl group.
Uniqueness
Pyrimidine, 4-benzo(b)thien-2-yl-2-(4-methyl-1-piperazinyl)-6-(2-thienyl)- is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new molecules with tailored properties for specific applications.
Properties
CAS No. |
129224-87-9 |
|---|---|
Molecular Formula |
C21H20N4S2 |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
4-(1-benzothiophen-2-yl)-2-(4-methylpiperazin-1-yl)-6-thiophen-2-ylpyrimidine |
InChI |
InChI=1S/C21H20N4S2/c1-24-8-10-25(11-9-24)21-22-16(19-7-4-12-26-19)14-17(23-21)20-13-15-5-2-3-6-18(15)27-20/h2-7,12-14H,8-11H2,1H3 |
InChI Key |
TVKRPTMUORBLAA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=CC(=N2)C3=CC4=CC=CC=C4S3)C5=CC=CS5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(4-Aminobenzoyl)amino]-4-hydroxynaphthalene-2-sulfonic acid](/img/structure/B12800375.png)


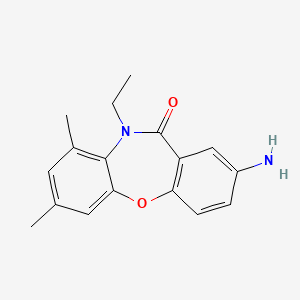
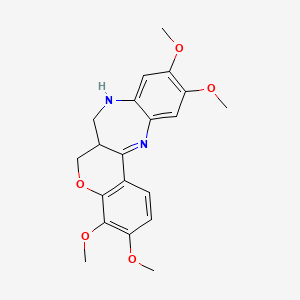
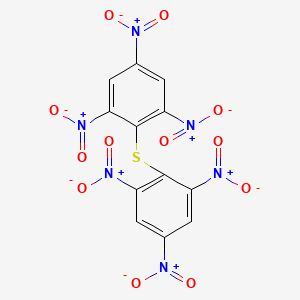

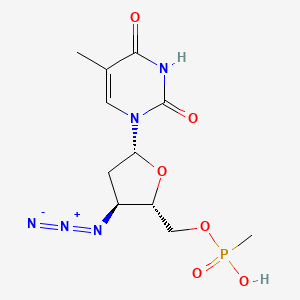
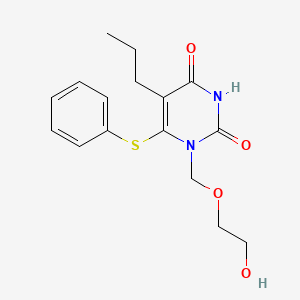
![Acetamide, N-[7-[[4-(decyloxy)phenyl]azo]-3,6-bis[(ethylamino)sulfonyl]-8-hydroxy-1-naphthalenyl]-](/img/structure/B12800430.png)
